molecular formula C9H9N3 B1368520 2-(Allylamino)isonicotinonitrile

2-(Allylamino)isonicotinonitrile

Cat. No.: B1368520
M. Wt: 159.19 g/mol
InChI Key: LUFGMYJONLEOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylamino)isonicotinonitrile is a pyridine derivative featuring an isonicotinonitrile core substituted with an allylamino group at the 2-position. The allylamino group introduces reactivity and hydrophobicity, which may influence binding affinity in biological systems or coordination with metal ions in analytical methods .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-(prop-2-enylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C9H9N3/c1-2-4-11-9-6-8(7-10)3-5-12-9/h2-3,5-6H,1,4H2,(H,11,12)

InChI Key

LUFGMYJONLEOHC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=NC=CC(=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Allylamino)isonicotinonitrile with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Key Properties/Applications References
This compound C₉H₉N₃ 159.19 (estimated) Allylamino Hypothesized metal-binding ability N/A
2-(1,3-Thiazol-2-ylamino)isonicotinonitrile C₉H₆N₄S 202.24 Thiazolylamino Higher molar mass; sulfur-containing heterocycle enhances polarizability
4-Pyridinecarbonitrile (Isonicotinonitrile) C₆H₄N₂ 104.11 Unsubstituted Core structure; used in ligand synthesis
Patent compound (EP 2022/06) Complex N/A Cyclopentyl-methylamino Designed for kinase inhibition; complex substituents enhance selectivity

Key Observations :

  • Molecular Weight : Thiazole-containing analogs exhibit higher molar masses (~202 g/mol) due to the sulfur atom and additional nitrogen, which may influence pharmacokinetic properties.
  • Functional Diversity: Patent compounds with cyclopentyl-methylamino substituents (e.g., EP 2022/06) demonstrate tailored bioactivity, suggesting that substitutions on the isonicotinonitrile scaffold are critical for target-specific applications .

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